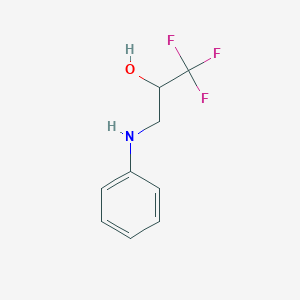

1,1,1-Trifluoro-3-(phenylamino)propan-2-ol

Overview

Description

1,1,1-Trifluoro-3-(phenylamino)propan-2-ol is a useful research compound. Its molecular formula is C9H10F3NO and its molecular weight is 205.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that trifluoromethyl compounds often interact with thiol groups , suggesting that this compound may target proteins or enzymes containing these groups.

Mode of Action

It is suggested that the compound may activate its targets through hydrogen bonding interactions . The presence of the trifluoromethyl group could enhance the compound’s reactivity, allowing it to interact more effectively with its targets .

Biochemical Pathways

Given its potential to interact with thiol groups , it may influence pathways involving proteins or enzymes with these groups.

Pharmacokinetics

The trifluoromethyl group is known to enhance the metabolic stability of compounds, which could potentially improve the bioavailability of this compound .

Result of Action

Its potential interaction with thiol-containing proteins or enzymes suggests that it could modulate their activity, leading to downstream effects on cellular processes .

Biological Activity

1,1,1-Trifluoro-3-(phenylamino)propan-2-ol is a fluorinated compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. Its unique trifluoromethyl group enhances its lipophilicity and biological interactions, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a propanol backbone with a phenylamino substituent. This configuration contributes to its distinct chemical properties, including increased membrane permeability and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The trifluoromethyl group not only enhances lipophilicity but also stabilizes the compound's structure through hydrogen bonding interactions with target proteins. These interactions can modulate enzyme activities and influence cellular pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 4.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| THP-1 (Leukemia) | 3.5 |

| MCF-7 (Breast Cancer) | 4.0 |

These values suggest that the compound may induce cytotoxic effects in cancer cells while exhibiting selectivity towards malignant tissues.

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Study on Antimicrobial Properties : A recent study evaluated the efficacy of this compound against resistant strains of bacteria. The results indicated a promising inhibitory effect comparable to standard antibiotics, suggesting potential for development as an antimicrobial agent .

- Anticancer Research : In another investigation focusing on its anticancer activity, the compound was shown to significantly reduce cell viability in human breast carcinoma cells (MCF-7). The study concluded that the mechanism involved apoptosis induction and cell cycle arrest .

- Enzyme Inhibition Studies : The compound has been tested as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and a common target in cancer therapy. Results demonstrated effective inhibition at low micromolar concentrations .

Properties

IUPAC Name |

3-anilino-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)8(14)6-13-7-4-2-1-3-5-7/h1-5,8,13-14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGBRZHTMKDXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.